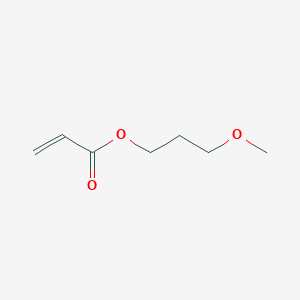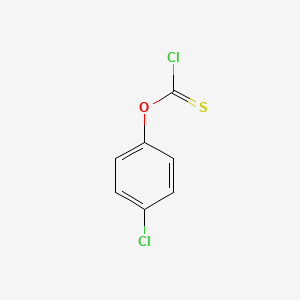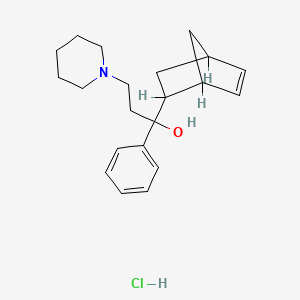
Biperiden hydrochloride
Overview
Description
Biperiden hydrochloride is an antiparkinsonian agent and a non-selective muscarinic receptor antagonist . It is used to treat the stiffness, tremors, spasms, and poor muscle control of Parkinson’s disease . It is also used to treat and prevent these same muscular conditions when they are caused by drugs such as chlorpromazine (Thorazine), fluphenazine (Prolixin), perphenazine (Trilafon), and others .
Synthesis Analysis
A patent describes the synthesis of this compound . The method involves preparing crucial external form 5 acetylnorbornene with 5 ethylene 2 norborene for the oxidation of initiation material chosen property, then is isomerizated into reactant salt, grignard reaction and salt-forming reaction prepares this product through Mannich reaction, extroversion .
Molecular Structure Analysis
The molecular formula of this compound is C21H30ClNO . Its average weight is 347.922 and its monoisotopic weight is 347.201592294 .
Physical And Chemical Properties Analysis
This compound is a solid substance . It is soluble in glacial acetic acid .
In Vivo
Biperiden hydrochloride has been extensively studied in animal models of Parkinson's disease, tardive dyskinesia, and other movement disorders. It has been shown to improve motor performance in rodents and primates with these conditions. This compound has also been studied in humans, and has been found to reduce the severity of dyskinesia and improve motor performance in patients with Parkinson's disease.
In Vitro
Biperiden hydrochloride has been studied in a variety of in vitro systems, including cell culture systems and electrophysiological recordings. In cell culture systems, this compound has been shown to reduce the release of acetylcholine from nerve cells, and to decrease the activity of enzymes involved in the synthesis of acetylcholine. In electrophysiological recordings, this compound has been shown to inhibit the activity of nicotinic receptors, which are involved in the transmission of nerve signals.
Mechanism of Action
Target of Action
Biperiden hydrochloride primarily targets muscarinic receptors , which are a type of acetylcholine receptor . These receptors play a crucial role in the central and peripheral nervous systems, influencing various physiological functions such as heart rate, digestion, respiratory rate, salivation, and eye movement .
Mode of Action
This compound acts as a muscarinic antagonist , meaning it binds to muscarinic receptors and blocks the action of acetylcholine . This competitive antagonism at the cholinergic receptors in the corpus striatum helps restore the balance between dopamine and acetylcholine, which is often disrupted in conditions like Parkinson’s disease .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the cholinergic pathway . By blocking the action of acetylcholine at muscarinic receptors, this compound disrupts the normal functioning of this pathway, leading to a decrease in the effects of acetylcholine . This can help alleviate symptoms of diseases characterized by an overactivity of cholinergic neurons, such as Parkinson’s disease and certain drug-induced movement disorders .
Pharmacokinetics
This compound exhibits a bioavailability of approximately 33 ± 5% when administered orally . It is metabolized in the liver through hydroxylation . The elimination half-life of this compound is between 18 to 24 hours , and it is excreted through the kidneys . These ADME properties influence the compound’s bioavailability and determine the dosage and frequency of administration.
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the reduction of cholinergic activity. This results in various physiological changes, including some antisecretory, antispasmodic, and mydriatic effects . In addition, this compound possesses nicotinolytic activity, which can help alleviate symptoms of nicotine poisoning . In the context of Parkinson’s disease, the reduction in cholinergic activity can help alleviate symptoms such as tremors, muscle rigidity, and abnormal gait .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. It’s important to note that individual patient factors, such as age, liver function, kidney function, and presence of other medical conditions, can significantly influence the drug’s pharmacokinetics and overall effect .
Biological Activity
Biperiden hydrochloride has been shown to have a variety of biological activities. It has been found to reduce the release of acetylcholine from nerve cells, and to decrease the activity of enzymes involved in the synthesis of acetylcholine. It has also been shown to reduce the activity of nicotinic receptors, which are involved in the transmission of nerve signals. Additionally, this compound has been found to have a protective effect on neurons, and to reduce the damage caused by oxidative stress.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects. It has been shown to reduce the activity of enzymes involved in the synthesis of acetylcholine, and to reduce the release of acetylcholine from nerve cells. It has also been found to reduce the activity of nicotinic receptors, which are involved in the transmission of nerve signals. Additionally, this compound has been found to have a protective effect on neurons, and to reduce the damage caused by oxidative stress.
Advantages and Limitations for Lab Experiments
The major advantage of using Biperiden hydrochloride in laboratory experiments is its ability to reduce the release of acetylcholine from nerve cells. This makes it an ideal tool for studying the effects of acetylcholine on muscle movement. The major limitation of using this compound in laboratory experiments is that it is a prodrug, meaning its active form is released after it is metabolized in the body. This makes it difficult to control the concentration of the drug in the body.
Future Directions
Given the current understanding of Biperiden hydrochloride’s mechanism of action and its potential therapeutic effects, future research should focus on the development of more effective and safer forms of the drug. Additionally, further research should be conducted on the potential uses of this compound in the treatment of other neurological and psychiatric disorders, such as Alzheimer’s disease and schizophrenia. Additionally, research should be conducted on the potential adverse effects of this compound, and on ways to reduce these adverse effects. Furthermore, research should be conducted to identify new uses of this compound in laboratory experiments, such as in cell culture systems and electrophysiological recordings. Finally, research should be conducted to identify new synthetic methods for the production of this compound.
Safety and Hazards
Biperiden hydrochloride is classified as a flammable solid . It is harmful if swallowed, in contact with skin, or if inhaled . It may cause serious eye irritation and may cause an allergic skin reaction . It is suspected of causing genetic defects and may cause respiratory irritation . It is harmful to aquatic life with long-lasting effects .
Biochemical Analysis
Biochemical Properties
Biperiden hydrochloride is a weak peripheral anticholinergic agent, possessing some antisecretory, antispasmodic, and mydriatic effects . In addition, it possesses nicotinolytic activity . It interacts with muscarinic receptors, primarily M1, in the central and peripheral nervous systems .
Cellular Effects
This compound has been shown to have effects on various types of cells and cellular processes. It reduces the effects of certain naturally occurring chemicals in the body that may become unbalanced as a result of disease (such as Parkinson’s disease), drug therapy, or other causes . It is used to treat the stiffness, tremors, spasms, and poor muscle control of Parkinson’s disease .
Molecular Mechanism
The mechanism of action of centrally active anticholinergic drugs such as this compound is considered to relate to competitive antagonism of acetylcholine at cholinergic receptors in the corpus striatum, which then restores the balance .
Temporal Effects in Laboratory Settings
The metabolism of this compound is not completely understood, but it does involve hydroxylation
Dosage Effects in Animal Models
While specific studies detailing the dosage effects of this compound in animal models were not found, it is known that this compound has been analyzed as an alternative anticonvulsant for usage in the treatment of intoxication by organophosphorus nerve agents, such as sarin .
Metabolic Pathways
The metabolic pathways of this compound involve hydroxylation in the liver . The specific enzymes or cofactors that it interacts with are not clearly defined in the literature.
properties
IUPAC Name |
1-(2-bicyclo[2.2.1]hept-5-enyl)-1-phenyl-3-piperidin-1-ylpropan-1-ol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29NO.ClH/c23-21(19-7-3-1-4-8-19,11-14-22-12-5-2-6-13-22)20-16-17-9-10-18(20)15-17;/h1,3-4,7-10,17-18,20,23H,2,5-6,11-16H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDNLAULGBSQZMP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCC(C2CC3CC2C=C3)(C4=CC=CC=C4)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
514-65-8 (Parent) | |
| Record name | Biperiden hydrochloride [USP:BAN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001235821 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID2047856 | |
| Record name | Biperiden hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2047856 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
347.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1235-82-1 | |
| Record name | Biperiden hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1235-82-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Biperiden hydrochloride [USP:BAN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001235821 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Biperiden hydrochloride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=170950 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Biperiden hydrochloride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=84989 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Biperiden hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2047856 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Biperiden hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.615 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BIPERIDEN HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K35N76CUHF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: Biperiden Hydrochloride is an anticholinergic agent that primarily acts by blocking muscarinic acetylcholine receptors [, ]. This blockade helps to restore the balance between dopaminergic and cholinergic activity in the brain, particularly in regions affected by disorders like Parkinson's disease and drug-induced Parkinsonism [, ].
A: By blocking muscarinic receptors, this compound reduces the excessive cholinergic activity that contributes to symptoms like tremors, rigidity, and bradykinesia [, ]. This results in improved motor control and reduced symptom severity in affected individuals [, ].
A: The molecular formula of this compound is C21H29NO·HCl, and its molecular weight is 347.9 g/mol [, ].
A: Yes, studies have utilized various spectroscopic techniques for the analysis of this compound. UV detection at 210 nm is commonly employed in HPLC methods for its quantification [, ]. Additionally, FTIR spectroscopy has been used to confirm the absence of drug-excipient interactions during formulation development [].
A: Studies have explored the formulation of this compound into various dosage forms, including mouth-dissolving tablets []. These formulations aim to improve patient compliance and potentially enhance bioavailability. Specific data on stability under various conditions is crucial for determining shelf life and optimal storage conditions for these formulations.
ANone: this compound is not known to possess catalytic properties. Its primary mode of action is through receptor binding and not through catalytic mechanisms.
ANone: While specific QSAR models for this compound are not extensively discussed in the provided literature, computational chemistry approaches can be valuable in understanding its interactions with muscarinic receptors, potentially leading to the design of novel anticholinergic agents with improved properties.
A: The presence of a tropine ring system is a common structural feature among anticholinergic agents. In this compound, the tropine ring system is crucial for its binding affinity to muscarinic receptors []. This structural feature contributes to the compound's ability to block acetylcholine's actions, leading to its therapeutic effects [].
A: Researchers have investigated the formulation of this compound into mouth-dissolving tablets as a potential strategy to improve patient compliance and potentially enhance bioavailability []. This approach aims to deliver the drug more effectively, potentially leading to faster onset of action and improved therapeutic outcomes.
ANone: While specific SHE regulations are not discussed in the provided literature, adhering to Good Manufacturing Practices (GMP) and relevant regulatory guidelines is essential throughout the development, manufacturing, and distribution of this compound to ensure product quality, safety, and efficacy.
A: this compound is well-absorbed after oral administration []. While specific details on its distribution are not extensively discussed in the provided literature, understanding its tissue distribution is crucial for determining its potential to cross the blood-brain barrier and exert its effects within the central nervous system.
A: this compound has been shown to be highly effective in treating drug-induced Parkinsonism [, ]. Studies comparing it to other anticholinergic agents like benzhexol (trihexyphenidyl) have demonstrated comparable efficacy in alleviating symptoms such as rigidity, tremor, and sialorrhea [, ].
A: Yes, research has explored the use of this compound in panic disorder []. Findings suggest that it can modulate the response to carbon dioxide challenge, potentially offering therapeutic benefits in managing anxiety symptoms [].
ANone: Like all medications, this compound can cause side effects, some of which can be serious. It's important to note that discussing specific side effects is outside the scope of this scientific Q&A.
ANone: Research exploring novel drug delivery systems for this compound could focus on developing formulations that allow for targeted delivery to the brain, potentially reducing systemic side effects and improving therapeutic outcomes.
ANone: Identifying reliable biomarkers that can predict the efficacy of this compound or monitor treatment response in conditions like Parkinson's disease remains an active area of research.
A: High-performance liquid chromatography (HPLC) with UV detection is a widely used technique for determining the concentration of this compound in pharmaceutical dosage forms [, ]. This method offers high sensitivity and selectivity, making it suitable for routine quality control analysis.
ANone: The potential environmental impact of this compound and its degradation pathways are not extensively studied in the provided literature. Investigating these aspects is crucial for understanding the drug's fate in the environment and developing strategies for sustainable use and disposal.
A: The dissolution rate of a drug product is a critical factor affecting its bioavailability, particularly for orally administered medications like this compound []. A faster dissolution rate generally translates to quicker absorption and onset of action.
A: Analytical methods used to quantify this compound, such as the HPLC method, require rigorous validation to ensure accuracy, precision, specificity, linearity, range, and robustness []. These validation parameters are essential for obtaining reliable and reproducible results in pharmaceutical analysis.
ANone: Stringent quality control measures are crucial throughout the manufacturing process of this compound to ensure batch-to-batch consistency, meet pharmacopoeial standards, and guarantee the safety and efficacy of the final drug product.
ANone: While these aspects are important considerations for pharmaceutical research and development, the provided literature doesn't offer specific details on these topics concerning this compound.
A: Early publications on the use of this compound as a therapeutic agent for Parkinson's disease and related disorders date back to the 1960s []. Further research established its efficacy in managing drug-induced Parkinsonism, solidifying its place in clinical practice [, ].
A: The study of this compound's interactions with the central nervous system extends beyond its therapeutic applications. Research exploring its effects on acoustic startle response in animal models provides valuable insights into the neurobiological mechanisms underlying sensorimotor gating and prepulse inhibition []. These findings contribute to a broader understanding of brain function and potential therapeutic targets for disorders affecting these processes.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




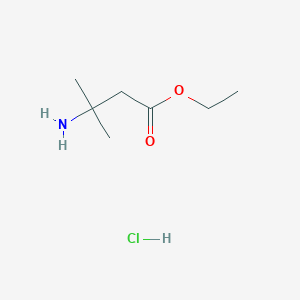


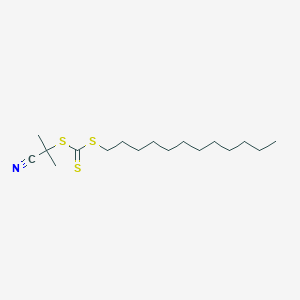

![4,7-Dibromo-2-(6-bromohexyl)-2H-benzo[d][1,2,3]triazole](/img/structure/B1662087.png)

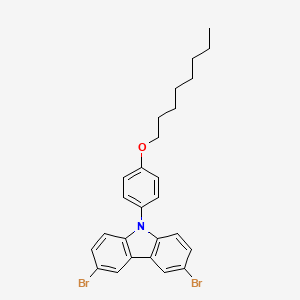
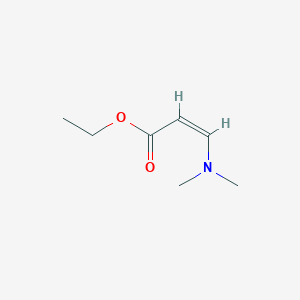

![2-(5-Bromo-2-thienyl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborine](/img/structure/B1662095.png)
